

# Spectroscopic Analysis of 4-Methoxy-3-nitrobenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxy-3-nitrobenzonitrile** (CAS No: 33224-23-6, Molecular Formula:  $C_8H_6N_2O_3$ ).<sup>[1][2][3]</sup> Due to the limited public availability of experimental spectra for this specific compound, this document presents predicted data and general experimental protocols applicable to its characterization. The guide is intended to assist researchers in understanding the expected spectroscopic features of **4-Methoxy-3-nitrobenzonitrile** and in designing appropriate analytical methodologies.

## Chemical Structure and Properties

**4-Methoxy-3-nitrobenzonitrile** is an aromatic compound featuring a benzene ring substituted with a methoxy group ( $-OCH_3$ ), a nitro group ( $-NO_2$ ), and a cyano group ( $-C\equiv N$ ).<sup>[1]</sup> This substitution pattern influences the electronic environment of the molecule, which in turn dictates its characteristic spectroscopic signatures. The compound is typically a pale yellow to light brown solid, soluble in organic solvents like ethanol and acetone, with limited solubility in water.<sup>[1]</sup>

## Spectroscopic Data Summary

While experimental data is not readily available in public databases, the following tables summarize the expected spectroscopic characteristics based on the analysis of similar compounds and general principles of spectroscopy.

**Table 1: Predicted  $^1\text{H}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.2	d	1H	H-2
~7.9	dd	1H	H-6
~7.3	d	1H	H-5
~4.0	s	3H	-OCH <sub>3</sub>

Note: Predicted values are based on the analysis of substituted benzonitrile derivatives. Actual experimental values may vary.

**Table 2: Predicted  $^{13}\text{C}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~160	C-4
~140	C-3
~135	C-6
~125	C-2
~118	-C $\equiv$ N
~115	C-5
~105	C-1
~57	-OCH <sub>3</sub>

Note: Predicted values are based on the analysis of substituted benzonitrile derivatives. Actual experimental values may vary.

**Table 3: Key IR Absorption Bands**

Frequency (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~3100-3000	Aromatic C-H	Stretch
~2230-2210	Nitrile (-C≡N)	Stretch
~1600, 1480	Aromatic C=C	Stretch
~1530, 1350	Nitro (-NO <sub>2</sub> )	Asymmetric & Symmetric Stretch
~1270-1200	Aryl-O-CH <sub>3</sub>	Asymmetric Stretch
~1050-1000	Aryl-O-CH <sub>3</sub>	Symmetric Stretch

Note: Expected absorption ranges are based on characteristic functional group frequencies.

## Table 4: Mass Spectrometry Data

m/z	Interpretation
178	[M] <sup>+</sup> (Molecular Ion)
163	[M-CH <sub>3</sub> ] <sup>+</sup>
148	[M-NO] <sup>+</sup>
132	[M-NO <sub>2</sub> ] <sup>+</sup>
102	[M-NO <sub>2</sub> -CH <sub>2</sub> O] <sup>+</sup>

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization technique used.

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for aromatic nitriles like **4-Methoxy-3-nitrobenzonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) chemical environments in the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **4-Methoxy-3-nitrobenzonitrile** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters: pulse angle  $30\text{-}45^\circ$ , acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
  - Typical parameters: pulse angle  $45\text{-}60^\circ$ , acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
  - Reference the spectrum to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid sample directly on the ATR crystal.
  - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet):
  - Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the sample in the beam path and record the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

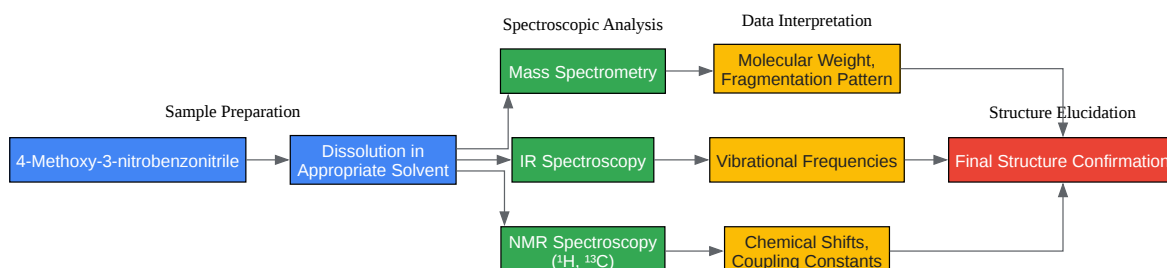
Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (1-10  $\mu\text{g/mL}$ ) in a suitable volatile solvent (e.g., methanol, acetonitrile).

- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Data Acquisition (ESI-MS):
  - Infuse the sample solution directly into the ESI source.
  - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
  - Acquire the mass spectrum in positive or negative ion mode over a relevant  $m/z$  range (e.g., 50-500).
- Data Acquisition (EI-MS):
  - Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
  - For a direct probe, heat the sample to induce vaporization.
  - Use a standard electron energy of 70 eV.
  - Acquire the mass spectrum over a relevant  $m/z$  range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

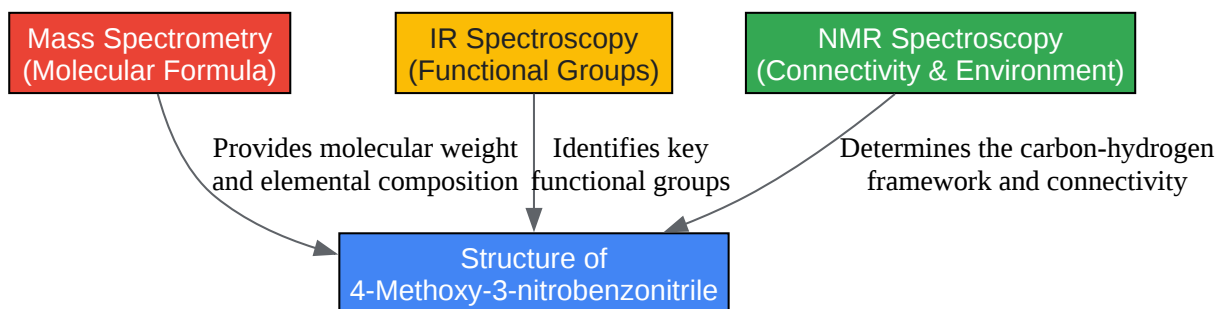
## Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in structure elucidation.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical relationship between spectroscopic techniques for structure elucidation.

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## References

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